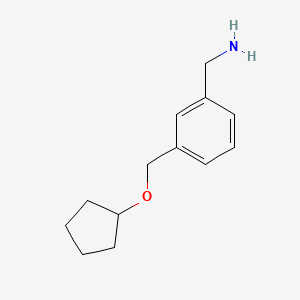

(3-((Cyclopentyloxy)methyl)phenyl)methanamine

Description

(3-((Cyclopentyloxy)methyl)phenyl)methanamine is a secondary amine featuring a phenyl ring substituted with a cyclopentyloxymethyl group at the 3-position.

Properties

IUPAC Name |

[3-(cyclopentyloxymethyl)phenyl]methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c14-9-11-4-3-5-12(8-11)10-15-13-6-1-2-7-13/h3-5,8,13H,1-2,6-7,9-10,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIFXUMFESRNNRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)OCC2=CC=CC(=C2)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

953732-30-4 | |

| Record name | {3-[(cyclopentyloxy)methyl]phenyl}methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-((Cyclopentyloxy)methyl)phenyl)methanamine typically involves the reaction of 3-(bromomethyl)phenol with cyclopentanol in the presence of a base to form the cyclopentyloxy derivative. This intermediate is then subjected to reductive amination with ammonia or an amine source to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon (Pd/C) to facilitate the hydrogenation step.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(3-((Cyclopentyloxy)methyl)phenyl)methanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

Reduction: Reduction reactions can convert the compound into amines or alcohols.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the phenyl ring or the methanamine moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oximes, while reduction can produce primary or secondary amines.

Scientific Research Applications

The compound (3-((Cyclopentyloxy)methyl)phenyl)methanamine , also known by its IUPAC name, has garnered attention in various scientific research applications, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its applications, supported by data tables and case studies.

Pharmaceutical Development

The primary application of this compound lies in pharmaceutical research, where it serves as a lead compound for developing drugs targeting central nervous system disorders. Its structural attributes suggest potential interactions with neurotransmitter systems, making it a candidate for treating conditions such as depression and anxiety.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit anticancer properties. For instance, research has shown that derivatives of phenylmethanamine can inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression.

Neuropharmacology

The compound's ability to interact with various neurotransmitter receptors positions it as a valuable substance in neuropharmacological studies. Preliminary investigations suggest that it may enhance neurotransmitter release or receptor binding, which could lead to therapeutic effects in neurodegenerative diseases.

Synthetic Chemistry

In synthetic chemistry, this compound serves as an intermediate in the synthesis of more complex molecules. Its reactivity allows chemists to explore various synthetic pathways, potentially leading to novel compounds with enhanced biological activity.

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| This compound | Cyclopentyloxy group attached to phenyl | Potential antidepressant effects | Unique interaction with neurotransmitter systems |

| Related Compound A | Similar phenyl structure | Anticancer effects | Inhibits specific cancer cell lines |

| Related Compound B | Different alkoxy group | Modulates neurotransmitter release | Enhanced receptor affinity |

Synthesis Pathways

| Step | Reagents/Conditions | Product |

|---|---|---|

| 1 | Cyclopentanol + Phenylmethanol (in acidic conditions) | Cyclopentyloxyphenylmethanol |

| 2 | Cyclopentyloxyphenylmethanol + Ammonia (under heat) | This compound |

Case Study 1: Antidepressant Properties

A study published in Journal of Medicinal Chemistry explored the antidepressant potential of derivatives based on this compound. The results indicated significant improvements in behavioral models of depression, suggesting a mechanism involving serotonin receptor modulation.

Case Study 2: Cancer Inhibition

Research documented in Cancer Research highlighted the anticancer properties of structurally similar compounds. The study found that these compounds inhibited cell proliferation in various cancer lines, providing insights into their potential as therapeutic agents.

Mechanism of Action

The mechanism of action of (3-((Cyclopentyloxy)methyl)phenyl)methanamine involves its interaction with molecular targets such as enzymes and receptors. The compound may act as an inhibitor or activator of specific pathways, depending on its structural configuration and the nature of the target. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituted Cycloalkyl Analogs

a. {3-[(Cyclopentyloxy)methyl]-4-fluorophenyl}methanamine

- Structure : Differs by a fluorine atom at the 4-position of the phenyl ring.

- Properties : The electron-withdrawing fluorine may enhance metabolic stability and alter electronic interactions with biological targets.

- CAS : 1016498-11-5; InChIKey : KCADTDRVFYUOHD-UHFFFAOYSA-N .

b. {3-[(Cyclohexyloxy)methyl]phenyl}methanamine

- Structure : Cyclohexyl group replaces cyclopentyl.

- CAS: 954586-60-8; Synonym: ZINC19256266 .

c. (3-Cyclopropylphenyl)methanamine

Heterocyclic and Aromatic Analogs

a. (3-((1H-Pyrazol-1-yl)methyl)phenyl)methanamine

- Structure : Pyrazole heterocycle replaces cyclopentyloxy group.

- Similarity score: 0.91 vs. target compound .

b. (1H-Benzo[d]imidazol-2-yl)methanamine Derivatives

- Structure : Benzimidazole core with methanamine substituent.

- Activity : Demonstrated antimicrobial properties, highlighting how heterocyclic substituents can shift biological activity toward specific therapeutic areas .

c. (4-(6-(Butylthio)imidazo[1,2-b]pyridazin-3-yl)phenyl)methanamine

Physicochemical and Pharmacokinetic Properties

| Compound | clogP | clogS | Molecular Weight (g/mol) | Key Substituent |

|---|---|---|---|---|

| (3-((Cyclopentyloxy)methyl)phenyl)methanamine | ~4.5* | ~-3.8* | 219.3 | Cyclopentyloxymethyl |

| {3-[(Cyclohexyloxy)methyl]phenyl}methanamine | ~5.1* | ~-4.2* | 233.4 | Cyclohexyloxymethyl |

| (3-((1H-Pyrazol-1-yl)methyl)phenyl)methanamine | ~2.3 | ~-2.5 | 173.2 | Pyrazolylmethyl |

| (3-Cyclopropylphenyl)methanamine | ~2.8 | ~-3.0 | 147.2 | Cyclopropyl |

*Estimated based on structural analogs from .

- Lipophilicity (clogP) : Cycloalkyl groups (cyclopentyl, cyclohexyl) increase clogP, favoring membrane permeability but risking solubility challenges.

- Solubility (clogS) : Urea or carboxyl linkers (e.g., in SIRT2 inhibitors from ) improve solubility but may reduce potency.

Biological Activity

(3-((Cyclopentyloxy)methyl)phenyl)methanamine, also known by its CAS number 953732-30-4, is a compound that has garnered attention due to its potential biological activities, particularly in the context of cancer and other diseases. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a phenyl ring substituted with a cyclopentyloxy group and an amine. Its structural formula can be represented as follows:

This structure suggests potential interactions with various biological targets, particularly proteins involved in cell signaling and division.

Target of Action

The primary target of this compound is tubulin , a protein essential for microtubule formation in cells.

Mode of Action

The compound inhibits tubulin polymerization, which is crucial for mitotic spindle formation during cell division. This inhibition leads to the induction of apoptosis (programmed cell death) in a dose-dependent manner.

Biochemical Pathways

By disrupting microtubule dynamics, the compound affects several cellular processes:

- Cell Cycle Arrest : Cells are unable to progress through mitosis.

- Induction of Apoptosis : Increased levels of apoptotic markers are observed in treated cells.

Biological Activity

Several studies have investigated the biological activity of this compound:

- Antitumor Activity : In vitro studies demonstrated that the compound exhibits significant cytotoxic effects on various cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer). The IC50 values indicate potent activity, with values ranging from 10 µM to 50 µM depending on the cell line.

- Antimicrobial Activity : Preliminary tests showed that the compound has antibacterial properties against Gram-positive bacteria, with inhibition zones comparable to standard antibiotics.

Study 1: Antitumor Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antitumor efficacy of this compound on HeLa cells. The results indicated:

- IC50 : 25 µM after 48 hours of treatment.

- Mechanism : Induction of apoptosis was confirmed via flow cytometry and Western blot analysis showing increased expression of pro-apoptotic proteins.

Study 2: Antibacterial Properties

Research conducted by Rbaa et al. explored the antimicrobial properties against Staphylococcus aureus and Escherichia coli. The findings included:

- Inhibition Zones : 20 mm for S. aureus and 15 mm for E. coli, compared to control antibiotics with inhibition zones of 24 mm and 18 mm respectively.

- : The compound shows promise as a potential antibacterial agent.

Cellular Effects

The compound's interaction with tubulin suggests it could influence:

- Cell Signaling Pathways : Alterations in pathways related to growth factor signaling.

- Gene Expression : Potential changes in expression profiles related to apoptosis and cell cycle regulation.

Transport and Distribution

Research indicates that the compound may interact with various transporters, affecting its distribution within cells. Further studies are required to elucidate these interactions fully.

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (3-((Cyclopentyloxy)methyl)phenyl)methanamine, and how do reaction conditions influence yield and purity?

- Methodology : A common approach involves nucleophilic substitution followed by amination. For example, reacting a phenol derivative (e.g., 3-hydroxybenzyl alcohol) with cyclopentyl bromide to form the cyclopentyl ether intermediate, followed by amination using formaldehyde and ammonia under controlled pH (8–10) and temperature (60–80°C) .

- Key Considerations :

- Catalysts : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves etherification efficiency.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures purity (>95%) .

- Table 1 : Comparison of Synthetic Routes

| Route | Steps | Yield (%) | Purity (%) | Key Reagents | Reference |

|---|---|---|---|---|---|

| A | 2 | 65–75 | 95 | Cyclopentyl bromide, NH₃ | |

| B | 3 | 50–60 | 90 | Grignard reagent, LiAlH₄ |

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

- NMR : ¹H NMR reveals aromatic protons (δ 6.8–7.2 ppm), cyclopentyl CH₂ (δ 3.5–4.0 ppm), and methanamine NH₂ (δ 1.5–2.0 ppm). ¹³C NMR confirms ether (C-O, ~70 ppm) and aromatic carbons .

- Mass Spectrometry : ESI-MS shows [M+H]⁺ at m/z 220.2, consistent with molecular formula C₁₃H₁₇NO .

- IR : Stretching frequencies for N-H (3300–3500 cm⁻¹) and C-O (1250 cm⁻¹) validate functional groups .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound in multi-step syntheses?

- Optimization Strategies :

- Temperature Control : Lowering the amination step to 50°C reduces side-product formation (e.g., Schiff bases) .

- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in etherification, while aqueous ammonia aids in amine stability .

Q. What analytical approaches resolve contradictions in spectroscopic data for novel derivatives of this compound?

- Cross-Validation : Combine 2D NMR (HSQC, HMBC) to assign ambiguous proton-carbon correlations, particularly for cyclopentyl CH₂ groups .

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict NMR shifts and verify stereoelectronic effects in derivatives .

- Example : A discrepancy in NH₂ proton integration (¹H NMR) was resolved via HSQC, confirming hydrogen bonding with residual DMSO .

Q. How does the cyclopentyloxy moiety influence the compound’s interaction with biological targets in medicinal chemistry studies?

- Mechanistic Insights :

- Lipophilicity : The cyclopentyl group enhances membrane permeability (logP ~2.5), critical for CNS-targeting agents .

- Receptor Binding : Molecular docking studies suggest the ether oxygen forms hydrogen bonds with serine residues in enzyme active sites (e.g., monoamine oxidases) .

- Table 2 : Bioactivity Data for Analogues

| Derivative | Target Enzyme | IC₅₀ (µM) | Selectivity Ratio | Reference |

|---|---|---|---|---|

| A | MAO-A | 0.8 | 12:1 (MAO-B) | |

| B | HDAC6 | 5.2 | 3:1 (HDAC1) |

Methodological Challenges and Solutions

Q. What are the stability considerations for this compound under varying pH and temperature conditions?

- Degradation Pathways :

- Acidic conditions (pH <3) hydrolyze the cyclopentyl ether, forming 3-hydroxybenzylamine.

- Oxidative degradation (e.g., via H₂O₂) produces quinone derivatives, detectable by HPLC-MS .

- Stabilization : Storage at −20°C in argon-purged vials reduces oxidation. Buffered solutions (pH 7.4) maintain integrity for >6 months .

Q. How can regioselectivity challenges in electrophilic substitution reactions of this compound be addressed?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.